4-Amino-2,3,5,6-tetramethylphenol

Description

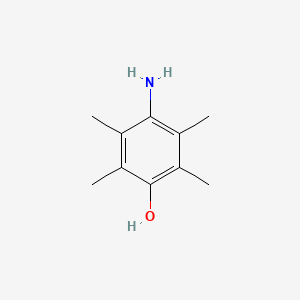

4-Amino-2,3,5,6-tetramethylphenol is a phenolic compound characterized by a para-amino group (-NH₂) and four methyl substituents at the 2, 3, 5, and 6 positions of the aromatic ring. The methyl groups contribute to steric hindrance, which may affect solubility and reaction kinetics .

Properties

IUPAC Name |

4-amino-2,3,5,6-tetramethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-5-7(3)10(12)8(4)6(2)9(5)11/h12H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBNIXZFTOIVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3,5,6-tetramethylphenol typically involves the nitration of 2,3,5,6-tetramethylphenol followed by reduction. The nitration process introduces a nitro group into the phenol ring, which is subsequently reduced to an amino group.

-

Nitration:

Reagents: 2,3,5,6-tetramethylphenol, nitric acid, sulfuric acid.

Conditions: The reaction is carried out at a controlled temperature to avoid over-nitration.

-

Reduction:

Reagents: Nitro-2,3,5,6-tetramethylphenol, hydrogen gas, palladium on carbon (Pd/C) catalyst.

Conditions: The reduction is typically performed under hydrogenation conditions at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,3,5,6-tetramethylphenol undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in an aqueous medium at elevated temperatures.

Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

-

Reduction:

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Conducted in an inert atmosphere at low temperatures.

Products: Reduction of the phenol group can yield corresponding alcohols.

-

Substitution:

Reagents: Halogenating agents (e.g., bromine, chlorine).

Conditions: Carried out in the presence of a catalyst such as iron(III) chloride.

Products: Halogenated derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), iron(III) chloride.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: 4-Amino-2,3,5,6-tetramethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate for certain enzymes, providing insights into their catalytic mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetramethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or substrate for various enzymes, modulating their activity.

Receptors: It may interact with certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include phenols with varying para-substituents (e.g., methoxy, halogen, or nitro groups) and tetramethyl substitution patterns. Below is a comparative analysis:

Table 1: Comparison of Tetramethylphenol Derivatives

Biological Activity

4-Amino-2,3,5,6-tetramethylphenol (often abbreviated as TMAP) is an aromatic compound notable for its unique structure that includes both amino and hydroxyl functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article delves into the biological activity of TMAP, exploring its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

TMAP has the following chemical structure:

- Chemical Formula : C10H15N

- Molecular Weight : 165.23 g/mol

The presence of four methyl groups enhances its hydrophobic properties and influences its reactivity. The amino group allows for hydrogen bonding, which is crucial for its interactions with enzymes and receptors.

The biological activity of TMAP can be attributed to its interaction with various molecular targets:

- Enzyme Interactions : TMAP acts as a substrate or inhibitor for several enzymes. Its amino group can form hydrogen bonds with active sites, thereby modulating enzyme activity. For instance, it has been studied for its role in influencing the catalytic mechanisms of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with certain receptors, affecting signal transduction pathways. This interaction can lead to alterations in cellular responses, making TMAP a candidate for drug development targeting specific receptors.

Antioxidant Properties

TMAP has been shown to exhibit significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular environments. This property is particularly relevant in studies focusing on cardiotoxicity and other oxidative stress-related conditions .

Anti-inflammatory Effects

Research indicates that TMAP may possess anti-inflammatory properties. It has been utilized in studies investigating its potential to mitigate inflammation in various biological models .

Study on Enzyme Interaction

In a study examining the interaction of TMAP with cytochrome P450 enzymes, it was found that TMAP could inhibit the activity of these enzymes, suggesting a potential role in drug metabolism modulation. The inhibition was characterized by a decrease in enzymatic activity proportional to the concentration of TMAP used.

Antioxidant Mechanism Investigation

A study focused on the antioxidant mechanisms of TMAP demonstrated that it significantly reduced lipid peroxidation in vitro. The results indicated that TMAP could protect cellular membranes from oxidative damage, highlighting its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

To understand the uniqueness of TMAP's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3,5,6-Tetramethylphenol | Lacks amino group | Limited biological activity compared to TMAP |

| 4-Amino-2,3,5,6-tetramethylbenzoic acid | Contains carboxyl group | Different reactivity; less focus on enzyme interactions |

| 4-Nitro-2,3,5,6-tetramethylphenol | Contains nitro group | Exhibits distinct toxicity profiles |

TMAP's combination of both amino and hydroxyl groups allows for versatile applications in research and industry compared to these other compounds.

Applications in Medicine and Industry

TMAP's unique properties make it suitable for various applications:

- Medicinal Chemistry : Its ability to interact with enzymes makes it a candidate for developing drugs aimed at specific metabolic pathways or receptor targets.

- Industrial Use : In addition to its pharmaceutical applications, TMAP is also used as an intermediate in the synthesis of dyes and pigments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.